molecular formula C9H9F2N B12143808 2-(2,3-Difluorophenyl)cyclopropan-1-amine

2-(2,3-Difluorophenyl)cyclopropan-1-amine

Cat. No.: B12143808
M. Wt: 169.17 g/mol
InChI Key: MCABSRDMAUTFDE-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C9H9F2N and a molecular weight of 1691712664 It is characterized by the presence of a cyclopropane ring attached to a 2,3-difluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a 2,3-difluorophenyl derivative, followed by amination. One common method involves the reaction of 2,3-difluorophenylacetonitrile with a cyclopropanating agent, such as diazomethane, under controlled conditions to form the cyclopropane ring. The resulting intermediate is then subjected to reduction and subsequent amination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, industrial methods may incorporate continuous flow techniques and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-Difluorophenyl)cyclopropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact mechanism depends on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropane ring.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

2-(2,3-difluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9F2N/c10-7-3-1-2-5(9(7)11)6-4-8(6)12/h1-3,6,8H,4,12H2

InChI Key

MCABSRDMAUTFDE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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